CID 70010
Overview
Description
CID 70010 is a useful research compound. Its molecular formula is C8H5NaO4 and its molecular weight is 188.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 70010 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 70010 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemically Induced Dimerization (CID) in Protein Function Studies : CID has been effectively used to study various biological processes, particularly in controlling protein function with precise spatiotemporal resolution. This approach is crucial for dissecting signal transduction pathways and understanding membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Development of Orthogonal and Reversible CID Systems : Recent advancements in the development of orthogonal and reversible CID systems have enhanced the control over protein functions. This has broad implications in biological research and potential medical applications in gene and cell therapies (Keenan et al., 1998).
ZAP-70 Deficiency Studies : Research on ZAP-70 deficiency, a form of combined immunodeficiency (CID), has been facilitated by the study of mutations in the ZAP70 gene. This research provides insights into the selective absence of CD8 T cells and abnormal lymphocyte proliferation response, contributing to our understanding of immunodeficiencies (Shirkani et al., 2017).
Gene Regulation via CID : The development of proteolysis-targeting chimera-based scalable CID platforms has expanded the capabilities for inducible gene regulation and editing. This research demonstrates how CID can be used to fine-tune gene expression and manipulate biological signals (Ma et al., 2023).
Studying Cell Signaling Networks : CID has been employed to control protein-protein interactions and localization in living cells, providing vital information about dynamic biological processes like cell signaling networks (Aonbangkhen et al., 2018).
properties
IUPAC Name |
sodium;2-carboxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUPJOYPPLEPGM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 70010 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.